molecular formula C6H11ClN2O3S B6151777 4-methanesulfonylpiperazine-1-carbonyl chloride CAS No. 65463-96-9

4-methanesulfonylpiperazine-1-carbonyl chloride

Cat. No.: B6151777
CAS No.: 65463-96-9
M. Wt: 226.7
InChI Key:
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Description

4-methanesulfonylpiperazine-1-carbonyl chloride is an organic chemical compound with the molecular formula C7H11ClN2O3S and a molecular weight of 226.7 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-methanesulfonylpiperazine-1-carbonyl chloride typically involves the reaction of 1-methanesulfonyl-piperazine with triphosgene in the presence of pyridine as a base. The reaction is carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The product is then purified by flash chromatography .

Chemical Reactions Analysis

4-methanesulfonylpiperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form various substituted products.

    Oxidation and Reduction Reactions: Depending on the reagents and conditions, it can undergo oxidation or reduction.

    Common Reagents and Conditions: Pyridine, dichloromethane, and triphosgene are commonly used in its reactions.

    Major Products: The major products formed depend on the specific nucleophiles and reaction conditions used.

Scientific Research Applications

4-methanesulfonylpiperazine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is involved in the study of biological processes and the development of biochemical assays.

    Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonylpiperazine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific applications and reactions it undergoes .

Comparison with Similar Compounds

4-methanesulfonylpiperazine-1-carbonyl chloride can be compared with other similar compounds, such as:

    4-methyl-1-piperazinecarbonyl chloride: Similar in structure but differs in the functional groups attached to the piperazine ring.

    1-piperazinecarbonyl chloride, 4-(methylsulfonyl)-: Another closely related compound with similar reactivity and applications.

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

CAS No.

65463-96-9

Molecular Formula

C6H11ClN2O3S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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